5,7-Di-tert-butyl-3H-benzofuran-2-one, also known as racemic 5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, is a compound that has garnered interest due to its potential applications in pharmacology, particularly as an allosteric modulator of GABA_B receptors. This compound is characterized by its unique structure and biological activity, making it a subject of various studies aimed at understanding its synthesis, properties, and applications.
The compound can be sourced from various chemical suppliers and has been the focus of research articles detailing its synthesis and biological properties. Notable studies include those published in journals that explore its role as a GABA_B receptor enhancer and its potential therapeutic applications in anxiety disorders .
5,7-Di-tert-butyl-3H-benzofuran-2-one belongs to the class of benzofuran derivatives, which are organic compounds containing a benzene ring fused to a furan ring. This compound is classified as a positive allosteric modulator due to its ability to enhance the activity of GABA_B receptors without directly activating them.
The synthesis of 5,7-di-tert-butyl-3H-benzofuran-2-one can be accomplished through several methods. One efficient approach involves a one-pot synthesis that utilizes anhydrides and various reagents to yield the desired product. The process typically includes:
The synthesis process may involve intermediate compounds that require careful monitoring through techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to confirm the structure at each step.
The molecular formula of 5,7-di-tert-butyl-3H-benzofuran-2-one is , with a molecular weight of approximately 270.4 g/mol. The structure features:
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the molecule, revealing details about bond lengths and angles that influence its reactivity and interactions with biological targets.
5,7-Di-tert-butyl-3H-benzofuran-2-one participates in several chemical reactions typical for benzofuran derivatives:
The reactivity of this compound is influenced by the steric hindrance provided by the tert-butyl groups, which can affect both reaction rates and product distributions.
The mechanism by which 5,7-di-tert-butyl-3H-benzofuran-2-one acts as an allosteric modulator involves:
Experimental data indicate that concentrations as low as 0.3 µM can shift GABA concentration-response curves significantly, enhancing therapeutic effects while minimizing side effects associated with direct agonists.
5,7-Di-tert-butyl-3H-benzofuran-2-one is typically characterized by:
Key chemical properties include:
5,7-Di-tert-butyl-3H-benzofuran-2-one has several promising applications in scientific research:
The compound is systematically named as 5,7-bis(1,1-dimethylethyl)-3H-benzofuran-2-one under IUPAC nomenclature (CAS: 163489-63-2), with alternative designations including 5,7-di-tert-butylcoumaranone. Its molecular formula is C₁₆H₂₂O₂, yielding a molecular weight of 246.34 g/mol. The core structure comprises:
Table 1: Nomenclature and Molecular Descriptors
Identifier | Value |
---|---|
Systematic Name | 5,7-bis(1,1-dimethylethyl)-3H-benzofuran-2-one |
CAS Registry Number | 163489-63-2 |
Molecular Formula | C₁₆H₂₂O₂ |
Molecular Weight | 246.34 g/mol |
Canonical SMILES | CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2 |
InChI Key | BIEIUDQEPOONBU-UHFFFAOYSA-N |
Crystallographic analysis reveals planar geometry at the lactone ring, with tert-butyl groups oriented perpendicularly to the benzofuran plane. This configuration creates a shielded environment around the reactive C3 position, significantly influencing hydrogen-donating capacity during radical quenching processes [4]. The compound’s crystalline form exhibits moderate solubility in chlorinated solvents (≤5 mg/mL in dichloroethane) but limited aqueous solubility (<0.1 mg/mL), a property consequential for both pharmacological formulation and polymer dispersion efficacy [5].
The therapeutic exploration of benzofuranones originated with the serendipitous discovery of their antioxidant properties in industrial polymers. Initial patent literature (1990s) documented 3-aryl-benzofuran-2-ones like Irganox HP-136 (a derivative incorporating xylyl groups) as high-efficiency melt stabilizers for polypropylene, functioning through radical-trapping mechanisms at processing temperatures up to 300°C [5] [8]. This industrial application provided critical structure-activity insights that later informed pharmaceutical development.
A pivotal transition occurred when researchers at Ciba Specialty Chemicals observed structural similarities between benzofuranones and GABAergic pharmacophores. This led to the strategic synthesis of 5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one (rac-BHFF) – a derivative where the C3 position bears a trifluoromethyl group. Unlike industrial antioxidants, rac-BHFF exhibited no intrinsic agonist activity but demonstrated remarkable positive allosteric modulation of GABAB receptors at concentrations as low as 0.3 μM. In GTPγ[35S]-binding assays, it enhanced GABA efficacy by 149–181% and increased potency 15–87-fold, representing a novel mechanism to circumvent limitations of direct agonists like baclofen [2].
Table 2: Key Pharmacological Derivatives and Applications
Compound | Structural Feature | Primary Application |
---|---|---|
Industrial precursor | Unsubstituted C3 | Polypropylene stabilization |
Irganox HP-136 | 3-(3,4-dimethylphenyl) | High-temperature antioxidant |
rac-BHFF | 3-hydroxy-3-trifluoromethyl | GABAB receptor positive modulator |
(+)-BHFF enantiomer | Chiral C3 center | Enhanced receptor efficacy |
This evolution exemplifies scaffold repurposing, where industrial molecules with established synthetic routes and safety profiles were strategically modified for CNS targeting. The retention of tert-butyl groups proved crucial for blood-brain barrier penetration in subsequent in vivo studies, where rac-BHFF (100 mg/kg p.o.) demonstrated anxiolytic effects in stress-induced hyperthermia models without sedative side effects [2].
Pharmacological Implications
The trifluoromethyl group at C3 induces a conformational shift that stabilizes the GABAB receptor’s transmembrane domain. Comparative studies show that electron-withdrawing groups at this position enhance allosteric modulation:
Enantiomeric purification revealed the (+)-BHFF isomer drives pharmacological efficacy, achieving EC₅₀ values 5.8-fold lower than the racemate in FLIPR assays. This stereospecificity suggests precise binding pocket accommodation within the receptor’s heptahelical transmembrane domain [2].
Material Science Applications
In polypropylene stabilization, substituent electronic properties dictate antioxidant efficiency:
Table 3: Antioxidant Performance in Polypropylene Multiple Extrusion
C3 Substituent | MFI Retention (%) | Carbonyl Index Reduction |
---|---|---|
4-Methylphenyl | 89.2 | 72.4 |
4-Methoxyphenyl | 88.7 | 70.1 |
4-Cyanophenyl | 62.3 | 48.9 |
Unsubstituted | 41.5 | 30.2 |
Data derived from multiple extrusion cycles at 260°C [4]
The synergistic combination of steric protection (from tert-butyl groups) and electronic modulation (via C3 substituents) enables tailored molecular design. For instance, xylyl-functionalized derivatives (e.g., CAS 181314-48-7) demonstrate optimized polymer compatibility, with solubility in polypropylene exceeding 0.8 wt% at 90°C and diffusion coefficients of 2.7 × 10⁻¹⁰ cm²/s – comparable to conventional phenolic antioxidants but with superior high-temperature performance [5] [8]. These structure-property relationships underscore the molecule’s versatility across disciplinary boundaries, providing a template for rational design in both therapeutic and material applications.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3